molecular formula C29H34FN5O5 B607211 Taletrectinib CAS No. 1505515-69-4

Taletrectinib

Numéro de catalogue B607211
Numéro CAS: 1505515-69-4
Poids moléculaire: 551.6194
Clé InChI: DORJQZDOULKINH-QNBGGDODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Taletrectinib (also known as AB-106 or DS-6051b) is a potent, selective, orally available next-generation ROS1 inhibitor . It is being evaluated for the treatment of ROS1-positive non-small-cell lung cancer (NSCLC) in people who have not previously received treatment with a tyrosine kinase inhibitor (TKI-naïve), as well as people who have previously received treatment with a TKI .

Applications De Recherche Scientifique

Application in Oncology: ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)

  • Application Summary : Taletrectinib is used as a targeted therapy for ROS1-positive NSCLC, which is a subset of lung cancer characterized by genetic rearrangements of the ROS1 gene .
  • Methods of Application : Patients are administered Taletrectinib orally. Dosage varies, but Phase I trials have identified a maximum tolerated dose (MTD) of 800 mg once daily . The drug is evaluated in combination with other chemotherapeutic agents in some cohorts.
  • Results Summary : In a Phase I study, Taletrectinib showed an objective response rate of 33.3% among patients with crizotinib-refractory ROS1+ NSCLC . It was also noted for its ability to penetrate the brain, suggesting effectiveness against brain metastases .

Application in First-Line Treatment for Advanced Solid Tumors

  • Application Summary : Taletrectinib is being explored as a first-line treatment for patients with advanced solid tumors harboring ROS1/NTRK rearrangements .
  • Methods of Application : The drug is administered orally, with dosages determined by ongoing clinical trials. The Phase 2 trials involve 400mg or 600mg once daily in 21-day cycles .
  • Results Summary : Preliminary results have shown promise, with significant tumor shrinkage observed in ROS1-positive NSCLC patients who had not previously been treated with ROS1 tyrosine kinase inhibitors .

Application in Neuroendocrine Tumors

  • Application Summary : Taletrectinib is being tested for its efficacy in treating neuroendocrine tumors, which are a rare group of cancers that originate from neuroendocrine cells .
  • Methods of Application : The drug is given orally, with the Phase I trial using an accelerated titration method for dosage determination .
  • Results Summary : The Phase I trial reported manageable toxicities and preliminary efficacy in patients with neuroendocrine tumors .

Application in Pain Management for Tumor-Induced Pain

  • Application Summary : Taletrectinib is being studied for its potential to manage pain caused by tumors .
  • Methods of Application : Oral administration with dosages adjusted based on patient response and tolerability .
  • Results Summary : Pain score reductions were observed, indicating potential benefits in pain management for patients with tumor-induced pain .

Application in TPM3-NTRK1 Differentiated Thyroid Cancer

  • Application Summary : Taletrectinib has been applied to treat differentiated thyroid cancer with TPM3-NTRK1 rearrangement .
  • Methods of Application : Oral administration, with the Phase I trial exploring various dosages .
  • Results Summary : A patient with TPM3-NTRK1 differentiated thyroid cancer achieved a confirmed partial response lasting 27 months .

Application in Overcoming Drug Resistance

  • Application Summary : Taletrectinib is being researched for its role in overcoming resistance to previous ROS1 inhibitors .
  • Methods of Application : Oral administration, with ongoing studies to determine optimal dosing strategies .
  • Results Summary : The identification of a cabozantinib-sensitive ROS1 L2086F mutation as an acquired taletrectinib-resistance mutation suggests its potential in overcoming drug resistance .

Application as a First-Line Treatment for ROS1-Positive Lung Cancer

  • Application Summary : Taletrectinib is being evaluated as a first-line treatment for adult patients with locally advanced or metastatic ROS1-positive NSCLC who have not previously been treated with ROS1 TKIs .
  • Methods of Application : The drug is administered orally, and the dosage is determined by clinical trials, which is currently under review by China’s NMPA .
  • Results Summary : Positive results from the Phase 2 TRUST-I trial have led to the acceptance of a New Drug Application in China .

Application in CNS-Active Treatment

  • Application Summary : Taletrectinib is a potent, next-generation, CNS-active ROS1 tyrosine kinase inhibitor with selectivity over TRKB .
  • Methods of Application : Oral administration, with dosages and treatment regimens tailored to individual patient needs based on clinical trial protocols .
  • Results Summary : The confirmed objective response rate (ORR) was 92.5% in ROS1 TKI-naïve patients and 52.6% in crizotinib-pretreated patients. The intracranial ORR was 91.7% regardless of prior ROS1 TKI treatment history .

Application in Treating ROS1 G2032R Resistance Mutation

  • Application Summary : Taletrectinib has shown efficacy in patients with a ROS1 G2032R resistance mutation .
  • Methods of Application : Oral administration following the guidelines of ongoing clinical trials .
  • Results Summary : The ORR in patients with a ROS1 G2032R resistance mutation was 80.0% .

Application in Global Clinical Trials

  • Application Summary : Taletrectinib is part of global clinical trials, such as TRUST-II, to further evaluate its efficacy and safety .
  • Methods of Application : The drug is given orally, with the dosage and regimen determined by the specific protocols of the global trials .
  • Results Summary : The median progression-free survival (PFS) was 33.2 months in ROS1 TKI-naïve patients and 11.8 months in crizotinib-pretreated patients .

Application in Achieving Breakthrough Therapy Designation

  • Application Summary : Taletrectinib received breakthrough therapy designation from the FDA for advanced or metastatic ROS1-positive NSCLC .
  • Methods of Application : This designation accelerates the development and review process for drugs intended to treat serious conditions .
  • Results Summary : The designation is based on preliminary clinical evidence indicating that the drug may demonstrate substantial improvement over available therapy .

Application in Priority Review Status

  • Application Summary : Taletrectinib was granted priority review status by China’s National Medical Products Administration for patients with advanced or metastatic ROS1-positive NSCLC previously treated with ROS1 TKIs .
  • Methods of Application : The priority review status is a regulatory mechanism to expedite the review of drugs that offer significant improvements in the treatment, diagnosis, or prevention of serious conditions .
  • Results Summary : This status reflects the potential of Taletrectinib to provide a significant advancement in treatments for ROS1-positive NSCLC .

Safety And Hazards

Taletrectinib has demonstrated meaningful clinical efficacy and was well tolerated in patients with ROS1 positive NSCLC . The most common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, transaminase elevation, anemia, neutrophil count decrease, etc. were Grade 1 or 2, and the most common AEs (below 10%) were ALT/AST increased but reversible .

Orientations Futures

Taletrectinib has the potential to improve progression-free survival (PFS) based on its greater potency against ROS1+ tumors and high CNS penetration . By selectively inhibiting ROS1 wild-type and its resistant mutations over TRKB, Taletrectinib has a better safety profile with minimal CNS-related AEs compared to other ROS1+ inhibitors . The ongoing TRUST-II study is a global phase II study of Taletrectinib, which is enrolling patients in North America, Europe, and Asia .

Propriétés

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O.C6H10O4/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18;7-5(8)3-1-2-4-6(9)10/h3-13,15-16H,14,25H2,1-2H3,(H,27,28);1-4H2,(H,7,8)(H,9,10)/t15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORJQZDOULKINH-QNBGGDODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taletrectinib

CAS RN

1505515-69-4
Record name Taletrectinib adipate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505515694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALETRECTINIB ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KLL51GNBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
176
Citations
KP Papadopoulos, E Borazanci, AT Shaw… - Clinical Cancer …, 2020 - AACR
… Taletrectinib is a next-generation ROS1/NTRK inhibitor that can inhibit ROS1 … , taletrectinib was well tolerated and the MTD was 800 mg once daily. Preliminary activity of taletrectinib in …
Number of citations: 57 aacrjournals.org
SHI Ou, Y Fujiwara, AT Shaw, N Yamamoto… - JTO Clinical and …, 2021 - Elsevier
Introduction Taletrectinib (AB-106/DS-6051b) is an oral, potent selective ROS1 and pan-NTRK tyrosine kinase inhibitor (TKI). Preclinically, taletrectinib has activity against ROS1 …
Number of citations: 24 www.sciencedirect.com
W Li, N Yang, K Li, H Fan, Q Yu, H Wu, Y Wang… - Journal of Thoracic …, 2023 - jto.org
… Pts in both cohorts received taletrectinib 600 mg QD. Key study endpoints included IRC-confirmed ORR (cORR), DoR, disease control rate (DCR), PFS, and safety. A pooled analysis of …
Number of citations: 2 www.jto.org
M Nagasaka, Y Ohe, C Zhou, C Choi, N Yang… - Future …, 2023 - Future Medicine
… The IC 50 of taletrectinib against G2032R is more … , taletrectinib demonstrated a superior capability to cross the blood–brain barrier (BBB). In rats, the brain-to-plasma ratio of taletrectinib …
Number of citations: 1 www.futuremedicine.com
C Zhou, H Fan, Y Wang, H Wu, N Yang, KY Li, X Wang… - 2021 - ascopubs.org
… , phase II study of taletrectinib in Chinese NSCLC pts with … with ROS1 fusion were treated with taletrectinib 400 or 600 mg QD. … The pharmacokinetics (PK) of taletrectinib following 400 or …
Number of citations: 9 ascopubs.org
M Nagasaka, S Sugawara, CM Choi… - Annals of …, 2022 - annalsofoncology.org
… -cohort study evaluating the efficacy and safety of taletrectinib for ROS1 fusion-positive advanced metastatic NSCLC and other solid tumors. Taletrectinib will be given at 600 mg once …
Number of citations: 1 www.annalsofoncology.org
W Li, N Yang, HW Ma, H Fan, K Li, H Wu, Q Yu… - 2022 - ascopubs.org
… Conclusions: Taletrectinib demonstrated … , taletrectinib showed clinical effectiveness in patients with ROS1 secondary G2032 mutations and patients with brain metastasis. Taletrectinib …
Number of citations: 3 ascopubs.org
Z Zhang, C Gao, X Ma, Z Li, CR AshbyJr… - Drugs of the …, 2022 - access.portico.org
… Furthermore, taletrectinib is efficacious in treating colorectal, … The overall safety profile of taletrectinib is good and the … studies regarding the use of taletrectinib for the treatment of solid …
Number of citations: 2 access.portico.org
M Pérol, N Yang, CM Choi, Y Ohe… - Annals of …, 2023 - annalsofoncology.org
… We report interim results of taletrectinib from the pivotal phase 2 trial, TRUST-II (NCT04919811), in advanced ROS1+ NSCLC pts from North America, Europe, and Asia. …
Number of citations: 0 www.annalsofoncology.org
Y Ye, X Guo, X He, M Zhang, H He… - Drug Testing and …, 2021 - Wiley Online Library
… taletrectinib in rat, dog, and human liver microsomes. The biotransformation of taletrectinib … M9 and M10 were unambiguously identified as taletrectinib alcohol and taletrectinib ketone, …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.